Product packaging for Oxamic Acid Potassium Salt(Cat. No.:CAS No. 21141-31-1)

Oxamic Acid Potassium Salt

Cat. No.: B1592525
CAS No.: 21141-31-1
M. Wt: 127.14 g/mol
InChI Key: PSLCBKISHMXGLT-UHFFFAOYSA-M
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Description

Oxamic Acid Potassium Salt is a useful research compound. Its molecular formula is C2H2KNO3 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2KNO3 B1592525 Oxamic Acid Potassium Salt CAS No. 21141-31-1

Properties

IUPAC Name

potassium;oxamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCBKISHMXGLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175386
Record name Acetic acid, aminooxo-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21141-31-1
Record name Acetic acid, aminooxo-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, aminooxo-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Oxamic Acid and Its Salt Forms in Scientific Context

Oxamic acid, also known as oxalic acid monoamide, is the simplest organic acid that contains an amide group. researchgate.net It is a derivative of the dicarboxylic acid, oxalic acid. researchgate.net In scientific research, oxamic acid and its corresponding salts, collectively known as oxamates, are recognized for their versatile chemical properties. rsc.org The oxamate (B1226882) anion has the chemical formula C₂H₂NO₃⁻. wikipedia.org

Salts of oxamic acid, such as the sodium and potassium salts, are frequently utilized in research due to their stability and solubility in aqueous solutions, which facilitates their use in various laboratory settings. chemimpex.com These compounds serve as important precursors and reagents in organic synthesis. For instance, oxamic acids are effective precursors for generating carbamoyl (B1232498) radicals, which are reactive intermediates used to synthesize a range of nitrogen-containing organic molecules like amides, urethanes, and ureas. rsc.orgresearcher.life This decarboxylation can be achieved through thermal, photochemical, or electrochemical methods under mild conditions. rsc.org

In addition to synthetic chemistry, oxamate salts are prominent in biochemical research. The oxamate anion is an isostere of pyruvate (B1213749), meaning it has a similar shape and volume, which allows it to interact with enzymes that normally bind pyruvate. wikipedia.org This interaction is central to its primary role in biochemical studies as an enzyme inhibitor. wikipedia.orgnih.gov

Foundational Research and Significance in Chemical and Biochemical Sciences

Chemoenzymatic and Chemical Synthetic Routes for Oxamic Acids

The preparation of oxamic acids is often straightforward, making them readily accessible for various synthetic applications. rsc.org

A common and efficient method for synthesizing oxamic acids involves the direct coupling of primary or secondary amines with commercially available oxalic acid monoester derivatives, such as methyl chlorooxoacetate or ethyl chlorooxoacetate. rsc.orgnih.gov This two-step procedure typically begins with the formation of an oxamate ester intermediate. rsc.org The reaction is often carried out in the presence of a base, like diisopropylethylamine (DIPEA), in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov This method is advantageous due to its simplicity, the use of readily available starting materials, and its applicability to a wide range of amines, allowing for the creation of a diverse library of oxamic acids. rsc.orgnih.gov

For instance, N-aryl oxamic acids have been synthesized by reacting the corresponding aryl amine with methyl chlorooxoacetate, followed by hydrolysis. nih.gov This strategy has been employed to prepare inhibitors for enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase B. nih.gov

The conversion of the intermediate oxamate ester to the final oxamic acid is typically achieved through hydrolysis. rsc.org The conditions for this hydrolysis step depend on the nature of the ester group. rsc.org For methyl and ethyl esters, basic hydrolysis is commonly employed. rsc.orgnih.gov A mild hydrolysis using potassium hydroxide (B78521) (KOH) in a solvent mixture like THF and water is often sufficient to yield the corresponding oxamic acid in excellent yields. nih.gov

Amine Coupling with Oxalic Acid Monoester Derivatives

Carbamoyl (B1232498) Radical Generation from this compound Precursors

Oxamic acid and its salts, including the potassium salt, are effective precursors for generating carbamoyl radicals through oxidative decarboxylation. rsc.orgrsc.org This process involves a single electron oxidation of the oxamate, leading to the loss of carbon dioxide and the formation of the highly reactive carbamoyl radical. chemicalbook.com

The oxidative decarboxylation of oxamic acids can be initiated through several methods, offering a range of mild reaction conditions. rsc.orgrsc.org

Thermal Methods: In some cases, heat can be used to promote the decarboxylation, often in the presence of an oxidant. For example, the thermal activation of oxamic acids using a hypervalent iodine reagent like phenyliodine diacetate (PIDA) can generate isocyanates in situ, which are precursors to urethanes and polyurethanes. nih.gov

Photochemical Methods: Visible light photocatalysis has emerged as a powerful and green method for generating carbamoyl radicals from oxamic acids. organic-chemistry.orgrsc.org This approach often utilizes a photocatalyst, such as an organic dye or a metal complex, which, upon light absorption, initiates the single electron transfer required for decarboxylation. organic-chemistry.orgrsc.org For instance, a metal-free system using an organic dye, a hypervalent iodine reagent as an oxidant, and a light source has been developed for the synthesis of urethanes and ureas. rsc.org Iron-based catalysts, like ferrocene, have also been used in photocatalyzed oxidative decarboxylation under blue-light irradiation. organic-chemistry.org Near-infrared (NIR) light has also been employed with specific catalysts like Os(bptpy)₂(PF₆)₂. researchgate.net

Electrochemical and Photoelectrochemical Methods: Electrochemical oxidation provides another avenue for the decarboxylation of oxamic acids. rsc.orgrsc.org Song and co-workers developed an electrophotocatalytic decarboxylative Minisci reaction between oxamic acids and heteroarenes. rsc.org This method combines the advantages of both electrochemistry and photocatalysis.

The general mechanism for photocatalytic decarboxylation often involves the photoexcited catalyst oxidizing the oxamate ion. rsc.org The resulting carbamoyl radical can then participate in various reactions. rsc.org

Various catalytic systems have been developed to facilitate the generation of carbamoyl radicals from oxamic acid precursors. These systems often involve a catalyst that mediates the single electron oxidation process.

Silver Catalysis: Minisci and co-workers first demonstrated the use of a silver salt (Ag(I)) as a catalyst with ammonium (B1175870) persulfate as the oxidant. rsc.org The persulfate oxidizes Ag(I) to Ag(II), which then triggers the oxidative decarboxylation of the oxamic acid. rsc.org

Iron Catalysis: Iron catalysts, being abundant and low-cost, are attractive for these transformations. organic-chemistry.org Ferrocene, in combination with a ligand like 2-picolinic acid and an oxidant such as potassium bromate, has been shown to be an effective photocatalyst for the oxidative decarboxylation of oxamic acids. organic-chemistry.orgrsc.org This system operates under visible light irradiation. organic-chemistry.org Iron complexes can also play a dual role as both an oxidant for the oxamic acid and a Lewis acid to activate a reaction partner, such as an imine. rsc.orgnih.gov

Iridium and Ruthenium Photocatalysis: Iridium complexes, such as Ir(ppy)₃, and ruthenium complexes, like Ru(bpy)₃Cl₂, are well-known photoredox catalysts that have been applied to generate carbamoyl radicals from oxamic acid derivatives. mdpi.commdpi.com For example, an iridium photocatalyst was used in the oxidative decarboxylation of oxamic acids for the synthesis of 3,4-dihydroquinolin-2(1H)-ones. mdpi.com

Organic Dyes: Metal-free photocatalytic systems often employ organic dyes. rsc.org For example, 4CzIPN, an organic photocatalyst, has been used in conjunction with a hypervalent iodine reagent as an oxidant for the decarboxylative coupling of oxamic acids with heterocycles. mdpi.com

The choice of catalytic system depends on the desired reaction and substrate scope. The table below summarizes some of the catalytic systems used.

Catalyst SystemOxidantMethodApplication
Silver Salt (e.g., AgNO₃)Ammonium Persulfate ((NH₄)₂S₂O₈)Thermal/ChemicalMinisci-type reactions
Ferrocene (Cp₂Fe)Potassium Bromate (KBrO₃)Photochemical (Visible Light)Urethane synthesis, addition to imines
Iridium Complex (e.g., Ir(ppy)₃)-Photochemical (Visible Light)Synthesis of N-containing heterocycles
Organic Dye (e.g., 4CzIPN)Hypervalent Iodine Reagent (e.g., BI-OAc)Photochemical (Visible Light)Coupling with heterocycles
Osmium Complex (Os(bptpy)₂(PF₆)₂)-Photochemical (NIR Light)Urethane and heterocyclic amide synthesis

Oxidative Decarboxylation Mechanisms: Thermal, Photochemical, Electrochemical, and Photoelectrochemical Approaches

Advanced Synthetic Strategies and Methodological Innovations

Recent research has focused on developing more sustainable and efficient methods for utilizing this compound and its derivatives.

One area of innovation is the development of one-pot, multi-component reactions. For example, a three-component process involving the simple mixing of oxamic acids, anilines, and aldehydes with an iron catalyst has been developed to synthesize α-aminoacid amides. rsc.orgnih.gov This approach avoids the pre-formation of imines and streamlines the synthetic process.

Another significant advancement is the use of oxamic acids as green precursors for isocyanates, thereby avoiding the direct handling of these toxic and carcinogenic compounds. nih.govorganic-chemistry.org The in situ generation of isocyanates from oxamic acids has been applied to the synthesis of polyurethanes, including self-blown foams where the CO₂ generated during the decarboxylation acts as the blowing agent. nih.gov

Furthermore, the scope of carbamoyl radical reactions has been expanded to include couplings with a variety of unsaturated systems like alkenes, alkynes, and arenes, leading to the straightforward incorporation of the amide functional group. rsc.orgnih.gov For instance, a visible-light-induced decarboxylative disulfuration of oxamic acids has been recently developed to synthesize mono acyl disulfide derivatives. rsc.org Palladium-catalyzed decarboxylative amidation using oxamic acids has also been reported for the ortho-amidation of arenes. rsc.org

The development of automated synthesis strategies, such as the "catch and release" method, has enabled the rapid generation of oxamic acid libraries for screening purposes, for example, in the search for new antimalarial agents. nih.gov

Electro-Fenton Processes for Selective Acid Synthesis

The electro-Fenton (EF) process, a well-established technology for wastewater treatment, has been repurposed as a novel method for the selective synthesis of valuable short-chain carboxylic acids, including oxamic acid. bohrium.com This innovative approach, termed "reverse-engineered Electro-Fenton," utilizes organic pollutants in wastewater as a renewable carbon source, aligning with circular economy principles. bohrium.comresearchgate.net The process involves the electrochemical generation of hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), which are highly reactive species that can break down complex organic molecules. bohrium.comrsc.orgresearchgate.netresearchgate.netrsc.orgjmcs.org.mxscielo.org.mx

Research has demonstrated that the selectivity of the electro-Fenton process towards producing either oxalic acid or oxamic acid can be controlled by adjusting the applied current density. bohrium.com Specifically, the synthesis of oxamic acid is favored at higher current densities. bohrium.com Under these conditions, electron transfer at the anode surface, in conjunction with •OH oxidation, becomes a significant mechanism. bohrium.com

In a study using acetaminophen (B1664979) as a model pollutant, the highest concentration of oxamic acid (33.8 ± 2.1 mg L⁻¹) was achieved at a current density of 2.13 mA cm⁻² and an initial total organic carbon (TOC) concentration of 50 mg L⁻¹. bohrium.com This resulted in a yield of 18.7 ± 0.3% and a selectivity of 60.9 ± 9.3%. bohrium.com At lower current densities, the process predominantly yields oxalic acid. bohrium.com

The table below summarizes the optimal conditions for the selective synthesis of oxamic and oxalic acid from acetaminophen degradation using the electro-Fenton process. bohrium.com

Target ProductApplied Current Density (mA cm⁻²)Initial TOC (mg L⁻¹)Product Concentration (mg L⁻¹)Yield (%)Selectivity (%)
Oxamic Acid2.135033.8 ± 2.118.7 ± 0.360.9 ± 9.3
Oxalic Acid0.71100227.1 ± 26.354.9 ± 5.194.7 ± 9.9

Non-Phosgene Routes to Urethanes, Ureas, and Thioureas via Oxamic Acid Intermediates

Oxamic acids have emerged as valuable and safer precursors for the synthesis of urethanes, ureas, and thioureas, offering an alternative to traditional methods that often involve hazardous reagents like phosgene (B1210022) and isocyanates. rsc.orggre.ac.ukorganic-chemistry.orgsorbonne-universite.frrsc.org These methodologies typically proceed through the in situ generation of an isocyanate intermediate from the corresponding oxamic acid. rsc.orggre.ac.ukorganic-chemistry.orgsorbonne-universite.fr

One prominent approach involves the oxidative decarboxylation of oxamic acids. rsc.orgrsc.orgresearchgate.netrsc.org This can be achieved through various means, including electrochemical, photochemical, and chemical oxidation. rsc.orgorganic-chemistry.orgrsc.orgresearchgate.netrsc.org

Electrochemical Synthesis:

An electrochemical method for synthesizing ureas, carbamates, and thiocarbamates from oxamic acids has been developed. gre.ac.ukacs.org This process involves the anodic oxidation of an oxamic acid to generate an isocyanate intermediate, which then reacts with a suitable nucleophile (amine, alcohol, or thiol) in a one-pot reaction. rsc.orggre.ac.uk A key advantage of this method is that it can be performed without a supporting electrolyte, simplifying the procedure. gre.ac.ukacs.org The reaction has been shown to be applicable to a wide range of oxamic acids and nucleophiles, affording the desired products in moderate to good yields. gre.ac.uk

The following table presents the yields of various ureas synthesized via the electrochemical oxidation of different oxamic acids in the presence of various amines. gre.ac.uk

Oxamic AcidAmineProduct (Urea)Yield (%)
2-oxo-2-(phenylamino)acetic acidCyclohexylamine1-cyclohexyl-3-phenylurea89
2-oxo-2-(phenylamino)acetic acidMorpholine4-(3-phenylureido)morpholine72
2-(butylamino)-2-oxoacetic acidCyclohexylamine1-butyl-3-cyclohexylurea86
2-(cyclohexylamino)-2-oxoacetic acidBenzylamine1-benzyl-3-cyclohexylurea31
2-((benzyloxycarbonyl)amino)-2-oxoacetic acidCyclohexylaminebenzyl (1-cyclohexylureido)carbonylcarbamate57

Photochemical Synthesis:

A photocatalyzed oxidative decarboxylation of oxamic acids provides another efficient route to urethanes. organic-chemistry.orgsorbonne-universite.fr This method utilizes blue-light irradiation in the presence of a photocatalyst, such as ferrocene, a ligand, and an oxidant. organic-chemistry.orgsorbonne-universite.fr The reaction proceeds through the formation of a carbamoyl radical, which then decarboxylates to form the isocyanate intermediate. organic-chemistry.org This isocyanate is subsequently trapped by an alcohol to yield the corresponding urethane. organic-chemistry.org This one-pot synthesis is notable for its mild reaction conditions and avoidance of carcinogenic isocyanates. organic-chemistry.orgsorbonne-universite.fr

Derivatization for Enhanced Reactivity and Selectivity

The derivatization of oxamic acid and its related compounds can be employed to enhance their reactivity and selectivity in various chemical transformations. For instance, the conversion of oxamic acids into more reactive intermediates is a key step in the synthesis of ureas and urethanes as described in the previous section.

Furthermore, derivatization is a common strategy in analytical chemistry to improve the detection and separation of carboxylic acids, including oxamic acid. nih.govmdpi.com This often involves reacting the carboxylic acid group to introduce a tag that enhances its properties for a specific analytical technique. nih.gov For example, derivatizing agents containing a permanently positive charge have been developed for the analysis of carboxylic acids by capillary electrophoresis-mass spectrometry (CE-MS). nih.gov This approach improves ionization efficiency and chromatographic separation. nih.gov

In a different context, this compound itself has been utilized as a bifunctional activator in the preparation of N-doped porous carbons for CO₂ adsorption. researchgate.net In this application, the oxamic acid salt acts as both a chemical activating agent and a nitrogen source, highlighting its versatile reactivity. researchgate.net

The development of novel fluorination reactions has also extended to oxamic acid derivatives. A practical and scalable electrochemical method has been reported for the synthesis of carbamoyl fluorides from oxamic acids using Et₃N·3HF. acs.org This reaction demonstrates the potential for derivatizing oxamic acids to access a broader range of functional groups. acs.org

Advanced Applications in Materials Science and Engineering

Catalysis and Adsorption Applications

The bifunctional nature of oxamic acid potassium salt makes it a valuable component in the development of advanced adsorbent materials, particularly for carbon dioxide (CO₂) capture.

Role as Bifunctional Activator for N-doped Carbonaceous CO₂ Adsorbents

Research has highlighted the use of this compound (OAPS) as a novel and effective bifunctional activator for creating nitrogen-doped (N-doped) porous carbons from various biomass sources, including cellulose (B213188), agar, and glucose. researchgate.net In this process, OAPS serves a dual purpose: it acts as a chemical activator, creating a porous structure in the carbon material, and as a nitrogen source for doping the carbon framework. researchgate.net This one-step activation and doping process is a convenient and versatile method for producing high-performance CO₂ adsorbents. researchgate.net The resulting N-doped carbons exhibit high specific surface areas, ranging from 733 to 2438 m²/g, and nitrogen content between 1.51 and 3.92 wt%. researchgate.net These properties are crucial for their efficiency as CO₂ adsorbents, with studies showing CO₂ uptake as high as 3.91 mmol/g at 25°C and 1 bar. researchgate.net

Mechanistic Insights into Adsorption and Selectivity Enhancement

The enhanced CO₂ adsorption capacity of materials activated with this compound is attributed to a combination of physical and chemical factors. The activation process generates carbons with a porous structure dominated by narrow micropores, which are ideal for trapping CO₂ molecules. researchgate.netresearchgate.net

The "potassium effect" is a key contributor to the enhanced CO₂ capture. The introduction of potassium during the activation process significantly increases the surface area and the number of micropores in the carbon material. researchgate.netnih.gov This is due to chemical reactions involving potassium compounds that etch the carbon framework, creating a well-developed pore structure. Furthermore, the presence of potassium can enhance the binding strength of CO₂ through direct electron transfer and dipole-dipole interactions. researchgate.net

Simultaneously, the nitrogen doping introduces basic sites (e.g., pyrrolic-N and pyridinic-N) into the carbon lattice. researchgate.netacs.org These nitrogen functionalities increase the surface polarity and act as Lewis base sites, which have a strong affinity for the acidic CO₂ molecules, thereby enhancing the selectivity of the adsorbent for CO₂ over other gases like nitrogen (N₂). researchgate.netmdpi.com The synergy between the high microporosity and the nitrogen content leads to excellent CO₂ adsorption performance, especially at lower pressures and higher temperatures where the effect of N-doping becomes more dominant. researchgate.net

Perovskite Solar Cell Technology Enhancements

In the rapidly advancing field of photovoltaics, this compound has emerged as a critical additive for improving the efficiency and stability of perovskite solar cells (PSCs).

This compound as a Bifunctional Additive for Perovskite Film Engineering

This compound (OAPS) is utilized as a bifunctional additive in the fabrication of perovskite films, which are the heart of perovskite solar cells. researchgate.net Its incorporation into the perovskite precursor solution addresses several key challenges that limit PSC performance, such as defects in the crystal structure and ion migration. researchgate.netresearchgate.net The presence of OAPS leads to the formation of higher-quality perovskite films with improved crystallinity and fewer defects. researchgate.netpv-magazine.com This results in a significant enhancement of the power conversion efficiency (PCE) of the solar cells. For instance, the addition of OAPS has been shown to increase the PCE of PSCs from 19.98% to 23.02%. researchgate.net

Coordination Chemistry for Defect Passivation and Ion Migration Inhibition

The effectiveness of this compound in enhancing PSCs lies in its sophisticated coordination chemistry, which allows it to passivate defects and inhibit ion migration within the perovskite layer. researchgate.netmdpi.com

Perovskite films often suffer from the presence of uncoordinated lead ions (Pb²⁺), which act as defect sites and cause non-radiative recombination, a major source of efficiency loss in PSCs. researchgate.netnsf.govresearching.cn The oxamate (B1226882) anion of OAPS contains carbonyl (C=O) groups, which are Lewis bases. researchgate.netresearchgate.net These Lewis base groups can donate electrons to the electron-deficient uncoordinated Pb²⁺ ions, forming a coordinate covalent bond. researchgate.netnsf.govnih.gov This interaction effectively "passivates" the Pb²⁺ defects, neutralizing their detrimental effect on the charge carrier dynamics. researchgate.netresearchgate.net This passivation of Lewis acid traps is a widely employed strategy to suppress non-radiative recombination and enhance carrier lifetimes in perovskite films. researching.cn

Simultaneously, the potassium cation (K⁺) from OAPS plays a crucial role in inhibiting ion migration. researchgate.netmdpi.com K⁺ ions can occupy interstitial sites within the perovskite lattice, causing a slight expansion of the lattice. researchgate.net This structural change helps to suppress the formation of iodide defects and inhibits the migration of iodide ions (I⁻), which is a primary cause of the current-voltage hysteresis and long-term instability in PSCs. researchgate.netpv-magazine.comresearching.cn The synergistic effect of the oxamate anion passivating Pb²⁺ defects and the potassium cation suppressing ion migration leads to PSCs with not only higher efficiency but also improved operational stability, maintaining a high percentage of their initial efficiency over extended periods. researchgate.net

Lewis Base Interactions with Uncoordinated Pb2+

Nanomaterials Functionalization and Sensor Development

The unique chemical structure of oxamic acid and its salts makes them suitable for applications in nanotechnology, particularly in the surface functionalization of nanoparticles for sensing applications.

The functionalization of metal and metal oxide nanoparticles with organic ligands is a crucial step in tailoring their surface chemistry for specific applications. mdpi.comnih.gov Ligands containing oxygen-donor atoms, such as carboxylates, are commonly used to bind to the surface of nanoparticles, providing stability and desired functionalities. sigmaaldrich.compurescience.co.nz

Oxamic acid, with its carboxyl and amide groups, serves as an effective organic ligand for this purpose. sigmaaldrich.comscientificlabs.ie It has been successfully used, along with p-aminobenzoic acid, to functionalize gold nanoparticles (AuNPs). researchgate.net This process allows for the creation of stable, tailored nanoparticles with specific surface properties. nih.gov While gold is a noble metal, the principles of ligand binding extend to metal oxide nanoparticles, where surface metal sites can coordinate with the ligand's functional groups. sigmaaldrich.commdpi.com

Nanoparticles functionalized with specific ligands can act as highly selective and sensitive probes for detecting target analytes, such as metal ions. nih.gov The detection mechanism often relies on the analyte inducing the aggregation of the nanoparticles, which causes a distinct change in their optical properties, most notably a visible color change. researchgate.netnih.gov

A prime example of this application involves gold nanoparticles functionalized with oxamic acid and p-aminobenzoic acid (OA-PABA-AuNPs) being used as a colorimetric sensor for ferric ions (Fe3+). mdpi.comresearchgate.net In the absence of Fe3+, the functionalized nanoparticles are dispersed in solution, which typically appears red. researchgate.net Upon introduction of Fe3+, the ions form coordination bonds with the ligands on the nanoparticle surfaces, causing the nanoparticles to aggregate. researchgate.net This aggregation shifts the surface plasmon resonance (SPR) peak to a longer wavelength, resulting in a color change from red to blue, which can be observed with the naked eye and quantified with a spectrophotometer. researchgate.net This method has demonstrated high selectivity for Fe3+ over other common metal ions. researchgate.net

Table 2: Performance of Oxamic Acid-Functionalized Nanoparticle Sensor An interactive table detailing the specifications of a colorimetric sensor based on oxamic acid-functionalized gold nanoparticles.

Sensor SystemAnalyteDetection PrincipleDetection Limit (LOD)Source(s)
OA-PABA-AuNPsFe3+Analyte-induced aggregation and color change (Red to Blue)5.83 μM researchgate.net

Biochemical and Enzymatic Activity of Oxamic Acid and Its Salts

Enzyme Inhibition Mechanisms

Oxamic acid, a structural analogue of pyruvate (B1213749), is a well-documented inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. plos.orgnih.gov The inhibitory action stems from its ability to compete with the enzyme's natural substrate. researchgate.net Specifically, oxamic acid and its derivatives act as competitive inhibitors with respect to pyruvate. tandfonline.comtandfonline.com This class of compounds is considered a potential starting point for the development of therapeutic agents targeting diseases where LDH activity is upregulated, such as in certain cancers and parasitic infections. plos.orgresearchgate.netresearchgate.net The mechanism involves the binding of the inhibitor to the active site of LDH, thereby preventing the conversion of pyruvate to lactate. plos.orgnih.gov

Research has focused on synthesizing various N-substituted oxamic acid analogues to enhance potency and selectivity for different LDH isoforms. researchgate.nettandfonline.com These modifications, particularly with non-polar carbon chains, can significantly alter the inhibitor's affinity and specificity for the enzyme's active site. tandfonline.comnih.gov

Lactate dehydrogenase exists as five major isozymes (LDH1-5), which are tetramers composed of A (muscle-type) and B (heart-type) subunits. A third subunit, C, forms the sperm-specific isozyme, LDH-C4. tandfonline.commedchemexpress.com While oxamic acid itself inhibits LDH isozymes non-selectively, its derivatives have shown significant selectivity. tandfonline.comtandfonline.com

Kinetic studies on mouse LDH isozymes revealed that oxamic acid had dissociation constants (Ki) of 0.08 mM for LDH-A4 (also known as LDH-5) and 0.06 mM for LDH-B4 (also known as LDH-1). nih.govtandfonline.com Another study reported a Ki value of 0.25 mM for LDH-C4. nih.gov

The introduction of N-substituted alkyl groups to the oxamate (B1226882) structure has been a key strategy in developing selective inhibitors. tandfonline.com

N-isopropyl oxamate was identified as a powerful and selective inhibitor of mouse LDH-C4. nih.gov It displayed a high affinity for LDH-C4 (Ki = 0.014 mM) while showing significantly weaker inhibition of LDH-B4 (Ki = 0.4 mM) and LDH-A4 (Ki = 0.8 mM). nih.gov This selectivity is attributed to nonpolar interactions with a specific hydrophobic region in the active site of LDH-C4. nih.gov

N-ethyl oxamate proved to be the most potent inhibitor of LDH-C4, with a 15-fold increased affinity compared to oxamic acid. tandfonline.com It was 70 and 17.5 times more selective for LDH-C4 than for LDH-A4 and LDH-B4, respectively. tandfonline.com

N-propyl oxamate was found to be the most selective inhibitor for LDH-C4, although it was less potent than the N-ethyl derivative. tandfonline.comnih.gov It was 146 times more selective for LDH-C4 than LDH-A4 and 74 times more selective than LDH-B4. tandfonline.com At a concentration of 0.1 mM, N-propyl oxamate inhibited LDH-C4 by up to 70% without affecting the activity of the other two isozymes. tandfonline.com

N-butyl and N-isobutyl oxamates were found to be non-selective and were not potent inhibitors for any of the three LDH isozymes, indicating that increasing the non-polar chain length beyond a certain point diminishes both affinity and selectivity. tandfonline.comnih.gov

InhibitorLDH-A4 (LDH-5) Ki (mM)LDH-B4 (LDH-1) Ki (mM)LDH-C4 Ki (mM)Reference
Oxamic Acid0.080.060.03 tandfonline.com
N-Ethyl Oxamate0.140.0350.002 tandfonline.com
N-Propyl Oxamate2.21.10.015 tandfonline.com
N-isopropyl oxamate0.80.40.014 nih.gov

The inhibition of lactate dehydrogenase by oxamic acid and its analogues consistently follows a competitive mechanism with respect to the substrate pyruvate. tandfonline.comtandfonline.comnih.gov This means the inhibitor and the substrate (pyruvate) compete for binding to the same active site on the enzyme. researchgate.net The structural similarity between oxamate and pyruvate allows oxamate to bind to the enzyme's active site, but it cannot undergo the catalytic reaction. plos.org This binding is reversible, and its effectiveness is determined by the inhibitor's affinity for the active site, quantified by the inhibition constant (Ki). nih.govtandfonline.com Lineweaver-Burk plots from kinetic studies confirm this competitive pattern, showing that the presence of the inhibitor increases the apparent Michaelis constant (Km) for the substrate without affecting the maximum velocity (Vmax) of the reaction. researchgate.net This competitive inhibition has been demonstrated for various isozymes, including LDH-A4, LDH-B4, and the sperm-specific LDH-C4. tandfonline.comtandfonline.com

Oxamic acid has been tested as an inhibitor for lactate oxidase, an enzyme that converts lactic acid to pyruvate and hydrogen peroxide in the presence of oxygen. google.com However, its inhibitory effect on this enzyme is modest. d-nb.info Studies have found that oxamic acid is incapable of producing 50% or more inhibition of lactate oxidase activity under certain experimental conditions. google.comgoogle.com While it can act as a simple competitive inhibitor of lactate oxidase, it is not considered a highly effective one. d-nb.info Other compounds, such as glycolic acid and oxalic acid, have been shown to be much more potent inhibitors of L-lactate oxidase. google.com

Oxalic acid is a potent inhibitor of polyphenol oxidase (PPO), a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.netnih.gov The primary mechanism of inhibition is the chelation of the copper ions (Cu²⁺) present in the active site of the PPO enzyme. researchgate.netresearchgate.net By binding to copper, oxalic acid forms an inactive enzyme-inhibitor complex, which prevents the enzyme from catalyzing the oxidation of phenolic compounds to quinones, the precursors of brown pigments. researchgate.net

The inhibition by oxalic acid has been characterized as noncompetitive in some studies, meaning it binds to a site other than the substrate-binding site, but still inactivates the enzyme. researchgate.net Other research has described the inhibitory pattern as competitive, with a reported Ki value of 2.0 mM. researchgate.netcapes.gov.br The inhibition is influenced by concentration and pH, with effectiveness being most prominent at lower pH values. researchgate.net The inactivation can be irreversible, as the enzyme activity is not restored through dialysis, although partial recovery can be achieved by adding cupric ions back into the system. researchgate.net Compared to other structurally related acids, oxalic acid is considered a more effective inhibitor of PPO. researchgate.netresearchgate.net

Effects on Other Enzyme Systems

Impact on Lactate Oxidase Activity

Metabolic Pathways and Biosynthesis

The metabolic pathways and biosynthesis of oxalic acid are complex and vary across different biological kingdoms. Living organisms, including fungi, bacteria, plants, and animals, are capable of producing oxalic acid. nih.gov This section will delve into the intricacies of its formation and subsequent degradation by microbial systems.

Oxalic Acid Biosynthesis in Biological Systems (Fungi, Bacteria, Plants, Animals)

Oxalic acid is a ubiquitous low molecular weight organic acid produced by a wide range of organisms. nih.gov Its biosynthesis is a known metabolic process in fungi, bacteria, plants, and animals. oup.com The functional role and chemical form of oxalate (B1200264) can differ significantly among these organisms. oup.com

Several metabolic precursors have been identified in the biosynthesis of oxalic acid. The primary precursors vary depending on the organism and the specific metabolic pathway utilized.

In plants , glyoxylate (B1226380) and L-ascorbic acid are considered major precursors of oxalic acid. tubitak.gov.tr Studies have also implicated glycolic acid, isocitric acid, and oxaloacetic acid as potential carbon donors for oxalate synthesis. tubitak.gov.tr For instance, in rice, both glycolate (B3277807) and glyoxylate have been shown to be effective in stimulating oxalate accumulation. nih.govnih.gov Research on various plant species, including Lemna minor and Yucca torreyi, suggests that L-ascorbic acid is a significant precursor. uchicago.edu However, other studies on rice indicate that glyoxylate is a more efficient precursor than ascorbate. nih.govnih.gov

Fungi can synthesize oxalic acid through several pathways, with glyoxylic acid and oxaloacetic acid serving as direct precursors. nih.gov These pathways include the cytoplasmic pathway, the tricarboxylic acid (TCA) cycle, and the glyoxylate (GLOX) pathway. sci-hub.se

In animals , oxalic acid is a terminal metabolite. nih.gov The metabolism of ascorbic acid can lead to the formation of oxalic acid, and high intake of vitamin C has been shown to increase urinary oxalate levels. tubitak.gov.tr

Below is a table summarizing the key precursors and the biological systems in which they play a role in oxalic acid biosynthesis.

PrecursorBiological System(s)Key Findings
Glyoxylate Plants, FungiConsidered an efficient precursor for oxalate biosynthesis in rice. nih.govnih.gov It is a direct precursor in fungi. nih.gov
L-Ascorbic Acid Plants, AnimalsIdentified as a major precursor in various plants like Lemna minor. tubitak.gov.truchicago.edu Its metabolism contributes to oxalate formation in animals. tubitak.gov.tr
Glycolate PlantsCan stimulate oxalate accumulation in plants and is a known precursor. tubitak.gov.trnih.gov
Oxaloacetate Plants, FungiA direct precursor in fungi and a potential precursor in plants. nih.govoup.com
Isocitrate PlantsKnown to donate carbon to oxalic acid in plants. tubitak.gov.tr

The biosynthesis of oxalic acid is tightly regulated by a variety of enzymes that catalyze the conversion of precursors into the final product.

In plants , glycolate oxidase (GLO) has long been proposed as a key enzyme, capable of oxidizing glyoxylate to oxalate. oup.comoup.com However, research in rice has shown that oxalate accumulation can be independent of GLO activity, suggesting the involvement of other enzymes. oup.comoup.com Lactate dehydrogenase has also been suggested to potentially act on glyoxylate to produce oxalate. tubitak.gov.tr

Fungi utilize several enzymes for oxalic acid synthesis. Oxaloacetase (OXA) is a key enzyme in the cytoplasmic pathway, cleaving oxaloacetate into oxalate and acetate. sci-hub.se In the peroxisomal pathway, glyoxylate dehydrogenase (GLOXDH) is the main enzyme responsible for converting glyoxylic acid to oxalic acid. nih.gov The glyoxylate cycle enzyme, isocitrate lyase, is also important as it produces glyoxylate, a direct precursor. nih.gov The activity of these enzymes can be influenced by environmental factors such as the availability of nitrogen. nih.gov

The following table details the enzymes involved in regulating oxalic acid biosynthesis.

EnzymeFunctionBiological System(s)
Glycolate Oxidase (GLO) Catalyzes the oxidation of glyoxylate to oxalate. oup.comoup.comPlants
Oxaloacetase (OXA) Cleaves oxaloacetate to produce oxalate and acetate. sci-hub.seFungi, Bacteria
Glyoxylate Dehydrogenase (GLOXDH) Oxidizes glyoxylate to oxalic acid. nih.govresearcher.lifeFungi
Isocitrate Lyase (ICL) Produces glyoxylate, a precursor for oxalic acid synthesis. nih.govresearchgate.netFungi, Plants, Bacteria
Lactate Dehydrogenase May have a role in the oxidation of glyoxylate to oxalic acid. tubitak.gov.trPlants
Precursors and Metabolic Intermediates (e.g., Glyoxylate, L-Ascorbic Acid, Glycolate)

Microbial Degradation of Oxalates and Associated Enzymes

While many organisms produce oxalate, certain microbes have evolved enzymatic machinery to degrade it, using it as a carbon and energy source. mdpi.com This microbial degradation is a crucial part of the oxalic acid cycle in various ecosystems. nih.gov Humans lack the enzymes to degrade oxalate and rely on gut microbiota for this function. nih.govresearchgate.net The absence of such oxalate-degrading bacteria is considered a risk factor for conditions like hyperoxaluria. mdpi.com

There are two main types of microbial oxalate degradation pathways. elifesciences.orgmedrxiv.org Type I involves a single-step cleavage of the oxalate C-C bond, while Type II is a two-step process requiring coenzyme A. elifesciences.orgmedrxiv.org

Oxalate decarboxylase (OxdC) is a key enzyme in the degradation of oxalic acid, particularly in fungi and bacteria. frontiersin.org It is a manganese-dependent enzyme that directly converts oxalate into formic acid and carbon dioxide without the need for additional cofactors. frontiersin.org

In fungi such as Colletotrichum siamense and white-rot fungi, OxdC activity is crucial for regulating oxalic acid levels. frontiersin.orgtandfonline.com In some pathogenic fungi, this enzyme is involved in growth, development, and energy metabolism. tandfonline.com

In bacteria, the degradation process can involve oxalyl-CoA decarboxylase (Oxc). This enzyme is part of the Type II degradation pathway, where it metabolizes oxalyl-CoA into CO₂ and formyl-CoA. nih.govelifesciences.org Genes encoding for this enzyme have been identified in various gut bacteria, including Lactobacillus and Bifidobacterium species. nih.gov

Oxalate oxidase (OxO) is another critical enzyme involved in the breakdown of oxalate. It catalyzes the aerobic oxidation of oxalate into hydrogen peroxide (H₂O₂) and carbon dioxide. btsjournals.com This enzyme is found in bacteria, fungi, and higher plants. btsjournals.com

In plants, OxO plays a role in developmental processes and enhancing resistance to diseases and environmental stress. btsjournals.comcabidigitallibrary.org For example, the H₂O₂ produced by OxO can participate in the cross-linking of the cell wall, strengthening it against pathogens. btsjournals.comcabidigitallibrary.org

The functionality of OxO has led to several potential applications. btsjournals.com Because it specifically degrades oxalate, it is used in diagnostic kits to measure oxalate concentrations in biological fluids like urine, which is important for assessing the risk of kidney stone formation. btsjournals.comoup.com There is also interest in its use as a potential therapeutic agent to reduce oxalate levels in the body. btsjournals.com Furthermore, the introduction of OxO genes into crops that lack them has been shown to enhance their resistance to oxalate-producing pathogens. nih.gov

The table below summarizes the key enzymes in microbial oxalate degradation.

EnzymeDegradation PathwayProductsOrganismsApplications
Oxalate Decarboxylase (OxdC) Direct DecarboxylationFormic acid, CO₂Fungi, BacteriaBiotechnological and medical applications for hyperoxaluria treatment. acs.org
Oxalyl-CoA Decarboxylase (Oxc) Type II PathwayCO₂, Formyl-CoABacteria (Oxalobacter, Lactobacillus, Bifidobacterium)Probiotic development for oxalate control. nih.govmdpi.com
Oxalate Oxidase (OxO) Type I Pathway (Oxidation)H₂O₂, CO₂Plants, Fungi, BacteriaMedical diagnostics, food safety analysis, enhancing plant disease resistance. btsjournals.comnih.gov
Oxalate Decarboxylase Activity

Cellular and Physiological Responses to Oxamic Acid Exposure

Oxamic acid and its salts, including oxamic acid potassium salt, elicit significant cellular and physiological responses, primarily through the inhibition of the enzyme lactate dehydrogenase-A (LDH-A). medchemexpress.commedchemexpress.com This inhibition disrupts key metabolic processes, particularly in cells that rely heavily on glycolysis, such as cancer cells. The cellular consequences of exposure to the oxamate ion, the active component, include impacts on cell proliferation, survival, and gene regulation.

Anti-proliferative and Apoptotic Effects in Cancer Cells

The oxamate ion demonstrates notable anti-proliferative and pro-apoptotic activity in various cancer cell lines. medchemexpress.commedchemexpress.com Studies on nasopharyngeal carcinoma (NPC) cells, specifically CNE-1 and CNE-2 lines, show that oxamic acid inhibits cell proliferation in a manner dependent on both dose and time. medchemexpress.com This inhibitory effect is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.

Table 1: IC50 Values of Oxamic Acid on Nasopharyngeal Carcinoma (NPC) Cell Lines
Cell Line24 hours (mM)48 hours (mM)72 hours (mM)
CNE-174.632.417.8
CNE-262.344.531.6

Data sourced from research on the effects of oxamic acid on NPC cells. medchemexpress.com

Beyond inhibiting growth, oxamic acid actively induces apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com This is achieved through the mitochondrial pathway, a major route for initiating apoptosis. medchemexpress.com Exposure to oxamic acid leads to a dose-dependent increase in both early and late-stage apoptotic cells. medchemexpress.com The molecular mechanism involves the modulation of key proteins in the Bcl-2 family and the activation of caspases. Specifically, oxamic acid treatment increases the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved-caspase-3. medchemexpress.com Concurrently, it reduces the levels of the anti-apoptotic protein Bcl-2 and the inactive form, pro-caspase-3. medchemexpress.com

Cell Cycle Modulation and Reactive Oxygen Species (ROS) Generation

Oxamic acid exposure significantly impacts the cancer cell cycle, which is the series of events that take place in a cell leading to its division and duplication. In CNE-1 and CNE-2 cancer cells, treatment with oxamic acid leads to a dose-dependent increase in the number of cells arrested in the G2/M phase of the cell cycle. medchemexpress.commedchemexpress.com This arrest prevents the cells from proceeding to mitosis, thereby halting their division. Sodium oxamate has been shown to induce this G2/M arrest by downregulating the CDK1/cyclin B1 pathway. selleck.co.jp

A key mechanism underlying these effects is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, a condition known as oxidative stress. physiology.org Treatment with oxamic acid has been shown to increase ROS levels in NPC cells. medchemexpress.com The enhancement of mitochondrial ROS generation is a critical factor in how sodium oxamate promotes apoptosis. selleck.co.jp While ROS are often byproducts of normal metabolism, their excessive production can trigger signaling pathways that lead to cell death, linking the metabolic inhibition by oxamate to its apoptotic effects. physiology.org

Impact on Gene Expression and Fibrogenesis Pathways

The influence of oxamate extends to the regulation of gene expression, particularly in pathways related to fibrosis. Fibrogenesis is the process of forming excessive fibrous connective tissue, often leading to scarring and organ damage. In a study using mouse tubular epithelial cells stimulated with advanced glycation end-products (AGEs), which promote fibrotic conditions, treatment with sodium oxamate markedly inhibited the expression of key fibrogenic genes. medchemexpress.com The downregulated genes included snail1, snail2, and twist1. medchemexpress.com These genes are critical transcription factors that drive the epithelial-mesenchymal transition (EMT), a fundamental process in the development of fibrosis. This suggests that by inhibiting these genetic pathways, oxamate may have anti-fibrotic potential.

Table 2: Summary of Molecular Effects of Oxamate in Cellular Models
Cellular ProcessEffectSpecific Molecular ChangesAffected Cell/Model
ApoptosisInduced↑ Bax, ↑ Cleaved-caspase-3, ↓ Bcl-2, ↓ Pro-caspase-3NPC Cells medchemexpress.com
Cell CycleArrested↑ Cells in G2/M phase, ↓ CDK1/Cyclin B1NPC Cells medchemexpress.commedchemexpress.comselleck.co.jp
ROS GenerationIncreased↑ Mitochondrial ROSNPC Cells medchemexpress.comselleck.co.jp
FibrogenesisInhibited↓ snail1, ↓ snail2, ↓ twist1 gene expressionMouse Tubular Epithelial Cells medchemexpress.com

This table summarizes key molecular changes observed in response to oxamate treatment across different studies.

Environmental Biogeochemistry and Remediation Research

Chelation and Detoxification of Heavy Metals

Organic acids are powerful chelating agents that significantly influence the mobility, bioavailability, and toxicity of heavy metals in the environment. The oxalate (B1200264) anion (C₂O₄²⁻), in particular, is known for its ability to form stable complexes with a variety of metal cations, a mechanism central to both natural detoxification processes and engineered remediation strategies.

The primary mechanism by which oxalates sequester heavy metals is through precipitation and complexation reactions. lodigrowers.com Oxalic acid and its soluble salts can react with toxic metal ions in soil and water to form insoluble metal oxalate crystals. researchgate.net This process effectively immobilizes the metals, reducing their solubility and bioavailability, and thus lowering their toxicity to plants and microorganisms. publish.csiro.au

The oxalate anion is a dicarboxylic acid that acts as a bidentate ligand, binding to metal ions through its two carboxylate oxygen atoms to form a stable five-membered ring. This chelating ability is effective for a range of divalent and trivalent metal cations. lodigrowers.comnih.gov

Lead (Pb): Fungi such as Aspergillus niger and Penicillium oxalicum have been shown to remove lead from solutions by secreting oxalic acid, which reacts with Pb²⁺ to form an insoluble lead oxalate (PbC₂O₄) precipitate around the fungal mycelium. researchgate.netscielo.br

Copper (Cu): In environments contaminated with copper, oxalate-producing fungi can detoxify the metal by forming copper oxalate (CuC₂O₄). nih.gov This biomineralization process is a recognized tolerance mechanism, particularly for wood-rotting fungi encountering copper-based wood preservatives. nih.govnih.gov

Cadmium (Cd): The presence of cadmium can induce the secretion of oxalic acid by fungi like Phanerochaete chrysosporium. publish.csiro.au The resulting formation of cadmium oxalate complexes reduces the bioavailability of cadmium, mitigating its toxic effects on the fungus. publish.csiro.au In some cases, low-molecular-weight organic acids can also form water-soluble complexes with cadmium, which can enhance its uptake by hyperaccumulating plants in phytoremediation scenarios. pnnl.gov

Aluminum (Al): In acidic soils, phytotoxic aluminum (Al³⁺) is a major stressor for plants. The exudation of organic acids, including oxalic acid, from plant roots and associated mycorrhizal fungi is a key defense mechanism. oup.com Oxalate chelates Al³⁺ in the soil, forming stable, less toxic aluminum-oxalate complexes, which prevents the metal from damaging plant roots. oup.comnih.gov

Fungi have evolved sophisticated mechanisms to tolerate high concentrations of heavy metals, and the secretion of oxalic acid is a cornerstone of this defense. lodigrowers.com This strategy is a form of extracellular detoxification, where the toxic metal is immobilized outside the fungal cell, preventing its entry into the cytosol where it could disrupt metabolic processes. researchgate.netresearchgate.net

The process, often termed bioprecipitation or biomineralization, involves the fungus releasing oxalic acid into its immediate environment in response to metal stress. researchgate.net This leads to the formation of metal oxalate crystals that encrust the fungal hyphae. publish.csiro.ausciety.org This crystalline barrier effectively sequesters the metals, conferring tolerance and allowing the fungus to survive in polluted habitats. publish.csiro.aunih.gov

Several species of fungi are known to employ this mechanism:

Aspergillus and Penicillium: Species like Aspergillus niger and Penicillium oxalicum demonstrate high tolerance to lead, precipitating it as lead oxalate. scielo.br

Wood-Rotting Fungi: Many wood-rotting fungi can transform toxic metal compounds like copper sulfate (B86663), lead nitrate, and cadmium sulfate into their less soluble oxalate forms. cambridge.org

Ectomycorrhizal Fungi: These symbiotic fungi can protect their host plants by exuding oxalates to immobilize toxic metals in the soil, reducing metal uptake by the plant. researchgate.net

The table below summarizes research findings on the removal of various heavy metals by fungi through oxalate formation.

Fungus SpeciesHeavy Metal(s)Mechanism/OutcomeReference(s)
Aspergillus niger, Penicillium oxalicumLead (Pb)Secretion of oxalic acid leading to the formation of insoluble lead oxalate minerals. researchgate.netscielo.br
Phanerochaete chrysosporiumCadmium (Cd)Cd-induced secretion of oxalic acid, forming metal-oxalate complexes that reduce Cd bioavailability. publish.csiro.au
Beauveria caledonicaCopper (Cu)Overexcretion of oxalic acid correlated with enhanced copper tolerance. researchgate.net
Fomitopsis cf. meliae, Ganoderma aff. steyaertanumZinc (Zn), Copper (Cu), Cadmium (Cd), Lead (Pb)Transformation of metal salts into their respective metal oxalate hydrates. cambridge.org

Mechanism of Metal Sequestration by Oxalates (e.g., Al, Pb, Cu, Cd)

Nutrient Cycling and Mineral Weathering

Low-molecular-weight organic acids are fundamental drivers of mineral weathering and nutrient cycling in terrestrial ecosystems. nih.gov By altering the chemical conditions at the mineral-water interface, these acids accelerate the breakdown of primary minerals, releasing structurally-bound nutrients and making them available for uptake by plants and microorganisms. nih.govpnnl.gov

Potassium (K) is an essential macronutrient for plants, but a large proportion of it in soils is locked within the crystalline structure of minerals like feldspars and micas, making it unavailable for plant uptake. pnnl.govmdpi.com Organic acids, including oxalic acid, secreted by plant roots and soil microbes, are crucial for mobilizing this non-exchangeable potassium. researchgate.netmdpi.com

Studies have shown that oxalic acid is highly effective at extracting potassium from K-bearing minerals. researchgate.net The process increases the bioavailability of potassium in the soil solution, which is vital for sustaining plant growth, especially in agricultural systems with limited inputs of soluble fertilizers. researchgate.netpnnl.gov Research indicates that an oxalic acid solution can release amounts of soil potassium comparable to strong inorganic acids like boiling nitric acid, demonstrating its potency in mineral weathering. researchgate.netresearchgate.net Furthermore, the application of organic acids can decrease the soil's capacity to re-adsorb (fix) potassium, further enhancing its availability. publish.csiro.auresearchgate.net

The dissolution of potassium-bearing minerals by organic acids is a complex process involving multiple mechanisms. These include proton-promoted dissolution (acidolysis) and ligand-promoted dissolution (complexolysis). lodigrowers.comgeoscienceworld.org

Proton-Promoted Dissolution: The acidity of the organic acid solution provides protons (H⁺) that attack the mineral surface. These protons displace structural cations, such as K⁺, Al³⁺, Fe²⁺, and Mg²⁺, from the mineral lattice, disrupting its structure. lodigrowers.comscielo.br

Ligand-Promoted Dissolution: The organic acid anion (e.g., oxalate) acts as a ligand, forming stable, soluble complexes with the metal cations (like Al³⁺ and Fe²⁺) that make up the mineral's framework. lodigrowers.com This chelation pulls the cations from the lattice into the solution, further destabilizing the mineral and promoting the release of other elements, including potassium. rsc.orggeoscienceworld.org

The effectiveness of this dissolution varies depending on the mineral type and the specific organic acid. lodigrowers.com

Biotite: This mica mineral is relatively susceptible to weathering by organic acids. The chelation of iron and magnesium from its octahedral layer by oxalate leads to a rapid deterioration of the mineral structure and a high rate of potassium release. lodigrowers.comgeoscienceworld.org

Muscovite: This mica is generally more resistant to weathering than biotite. Its aluminum-rich octahedral layer is more stable, resulting in a significantly slower rate of potassium release when treated with organic acids. lodigrowers.comresearchgate.net

K-Feldspar (e.g., Microcline, Orthoclase): These minerals are also weathered by organic acids, but the rate of K release is typically slower than from biotite, though often faster than from muscovite. lodigrowers.comresearchgate.net

The table below presents a comparative ranking of potassium release from different minerals when treated with oxalic acid, based on multiple research studies.

MineralRelative Rate of K Release by Oxalic AcidReference(s)
BiotiteVery High lodigrowers.comresearchgate.net
PhlogopiteHigh researchgate.net
MicroclineModerate lodigrowers.comresearchgate.net
MuscoviteLow lodigrowers.comresearchgate.netresearchgate.net

The influence of oxalates extends beyond potassium to the broader biogeochemical cycles of other essential nutrients and elements. nih.govnih.gov

Calcium and Carbon Cycling: The formation of calcium oxalate by plants and fungi is a significant process in many ecosystems. nih.govpublish.csiro.au Fungi can precipitate large amounts of calcium from the environment as calcium oxalate crystals (in the forms of whewellite (B87421) and weddellite). nih.govpublish.csiro.au This biomineralization acts as a dynamic reservoir for calcium. Furthermore, the subsequent breakdown of this calcium oxalate by oxalate-degrading bacteria (oxalotrophs) releases calcium ions and can lead to the precipitation of calcium carbonate (CaCO₃). oup.comcambridge.org This "oxalate-carbonate pathway" is recognized as a mechanism for long-term carbon sequestration in soils, particularly in semi-arid environments. oup.comcambridge.org

Phosphorus Cycling: In many soils, phosphorus availability is limited because it is strongly adsorbed to iron (Fe) and aluminum (Al) oxides. Organic acid anions, like oxalate and citrate (B86180), can compete with phosphate (B84403) for adsorption sites on these mineral surfaces. nih.gov By chelating Fe and Al, oxalates can desorb phosphate, releasing it into the soil solution and making it more available to plants. nih.govnih.gov

Manganese Cycling: In wood-decaying fungi, oxalate plays a critical role in the enzymatic degradation of lignin. It acts as a chelator for manganese (Mn³⁺), which is a key component of the manganese peroxidase enzyme system used by white-rot fungi to break down wood. nih.govnih.gov

Bioremediation and Biodeterioration Processes

Contribution to Pollutant Bioremediation Strategies

There is no scientific evidence to suggest that oxamic acid potassium salt contributes to pollutant bioremediation strategies. In contrast, potassium oxalate is recognized for its role as a chelating agent. thinkdochemicals.com It can form stable complexes with heavy metal ions, which can be a component of environmental remediation efforts to remove toxic metals from contaminated soil and water. thinkdochemicals.comchemimpex.com For example, the chelation properties of oxalate can help mobilize and extract metals from polluted soils, aiding in their removal. thinkdochemicals.com

Role in Lignocellulose Degradation by Fungi (Chelator-Mediated Fenton System)

This compound is not implicated in the fungal degradation of lignocellulose or the chelator-mediated Fenton (CMF) system. This non-enzymatic process, particularly employed by brown-rot fungi, relies on low molecular weight chelators to degrade wood components. The key chelator in this system is the oxalate anion. oup.com Fungi secrete oxalic acid, which chelates iron (Fe³⁺). This iron-oxalate complex diffuses into the plant cell wall, where the iron is reduced, leading to the production of highly reactive hydroxyl radicals that break down cellulose (B213188) and lignin. oup.com

Rock Weathering and Biomineralization Phenomena

The literature does not support a role for this compound in rock weathering or biomineralization. These geomycological processes are significantly influenced by fungi that produce oxalic acid . The acid and its oxalate anion can effectively weather rocks and minerals by dissolving them and chelating metal cations like calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and aluminum (Al³⁺). oup.com This leads to the formation of metal-oxalate biominerals, such as calcium oxalate (whewellite and weddellite), which are abundant in soils and play a role in nutrient cycling. oup.compublish.csiro.auresearchgate.net

Carbon Sequestration and Environmental Pathways

Involvement in the Oxalate-Carbonate Pathway for CO2 Transfer

This compound is not involved in the oxalate-carbonate pathway. This significant biogeochemical cycle, which transfers atmospheric carbon dioxide into a stable geological form, is fundamentally driven by the production and subsequent breakdown of calcium oxalate . oup.comosti.govfrontiersin.org Plants and fungi produce oxalate, which precipitates with calcium in the soil. osti.govfrontiersin.org Oxalotrophic bacteria then metabolize this calcium oxalate, leading to an increase in soil pH and the precipitation of calcium carbonate (CaCO₃), effectively sequestering carbon in the soil. oup.comresearchgate.netosti.govfrontiersin.org

Recent research has identified applications for this compound in carbon capture technologies, but through an entirely different, industrial mechanism. It has been used as a novel activator to create nitrogen-doped porous carbon materials that can adsorb CO₂ from flue gases or the atmosphere. dntb.gov.uaresearchgate.netresearchgate.net This is a synthetic, high-temperature process and is unrelated to the natural, biological oxalate-carbonate pathway.

Mechanistic Investigations in Biological Systems

Molecular Interactions in Enzyme Active Sites

The biological activity of oxamic acid is rooted in its structural similarity to pyruvate (B1213749), allowing it to function as a competitive inhibitor for several enzymes, most notably lactate (B86563) dehydrogenase (LDH). acs.org Oxamate (B1226882) is an isosteric and isoelectric analogue of pyruvate and competes for binding at the enzyme's active site. acs.org This inhibition is a key mechanism underlying its observed biological effects. medchemexpress.commedchemexpress.com

Kinetic studies have demonstrated that oxamate and its derivatives are competitive inhibitors of LDH isozymes, capable of distinguishing between the subtle structural differences in the active sites of LDH-A4, LDH-B4, and LDH-C4. nih.govtandfonline.com While oxamate itself shows non-selective inhibition of these isozymes, certain N-substituted analogues exhibit enhanced affinity and selectivity. tandfonline.com For instance, N-ethyl oxamate is a potent inhibitor with high affinity for LDH-C4, whereas N-propyl oxamate is recognized as a highly selective inhibitor for LDH-C4. nih.gov The introduction of non-polar groups to the oxamate molecule can significantly alter its binding affinity and selectivity for different LDH isozymes. tandfonline.com

Beyond LDH, oxamic acid derivatives have been developed as inhibitors for other enzymes. N-aryl oxamic acid derivatives, for example, have been designed as phosphotyrosine (pTyr) mimetics that act as active site-directed inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). nih.gov Docking models show that the polar oxamic acid head group of these inhibitors occupies the P-loop region of the mPTPB active site, forming crucial hydrogen-bonding interactions with key residues such as Phe161, Ala162, Lys164, Asp165, and Arg166. nih.gov

Intracellular Signaling Pathways Modulated by Oxamic Acid

The inhibition of lactate dehydrogenase by oxamic acid reverberates through various intracellular signaling pathways, primarily due to the disruption of cellular metabolism and energy balance. These modulations are particularly evident in cancer cells, which often rely on aerobic glycolysis (the Warburg effect). spandidos-publications.commdpi.com

A significant pathway affected by oxamate is the Akt-mTOR signaling cascade. nih.gov In gastric cancer cells, oxamate treatment was found to inhibit the Akt-mTOR pathway, which is a major negative regulator of autophagy. nih.gov This inhibition consequently induces a protective autophagic response in the cells. nih.gov Similarly, in A549 non-small cell lung cancer cells, oxamate inhibits the PI3K-Akt signaling pathway. oncotarget.com

Oxamate also influences cell cycle progression. In nasopharyngeal carcinoma (NPC) cells, LDH inhibition by oxamate leads to G2/M cell cycle arrest. spandidos-publications.comnih.gov This arrest is mediated by the downregulation of the CDK1/cyclin B1 pathway. spandidos-publications.comnih.gov In contrast, in A549 lung cancer cells, oxamate induces G0/G1 arrest, which is dependent on the activation of GSK-3β. oncotarget.com

Furthermore, oxamate treatment has been shown to increase the production of reactive oxygen species (ROS). spandidos-publications.comnih.gov This elevation in ROS can trigger the mitochondrial pathway of apoptosis, as observed in NPC cells. spandidos-publications.comnih.gov In glioblastoma cells, oxamate has been reported to suppress cancer stemness by modulating pathways related to the epithelial-mesenchymal transition (EMT), leading to increased E-cadherin expression and decreased N-cadherin, Nanog, and Sox2 expression. mdpi.com It also enhances radiosensitivity by impairing DNA repair, partly through the inhibition of ATM/DNA-PK activation. mdpi.com

Genetic and Proteomic Studies of Oxalate (B1200264) Metabolism

While oxamic acid is an inhibitor of metabolic pathways, genetic and proteomic studies have focused on the broader context of endogenous oxalate metabolism, which provides the backdrop against which oxamic acid acts.

Genetic Studies: Genetic research has identified several key genes whose dysfunction leads to altered oxalate homeostasis. Primary hyperoxalurias (PH), a group of rare genetic disorders, are characterized by excessive endogenous oxalate production due to mutations in specific genes involved in glyoxylate (B1226380) metabolism. geneticlifehacks.comoup.com

Primary Hyperoxaluria Type 1 (PH1) is caused by mutations in the AGXT gene, which encodes the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT). oup.comnih.gov

Primary Hyperoxaluria Type 2 (PH2) results from mutations in the GRHPR gene, involved in glyoxylate metabolism. geneticlifehacks.com

Primary Hyperoxaluria Type 3 (PH3) is caused by mutations in the HOGA1 gene. geneticlifehacks.com

In the gut microbiome, specific genes are responsible for oxalate degradation. The bacterium Oxalobacter formigenes, a specialist in oxalate metabolism, relies on a two-gene pathway involving oxc (oxalyl-CoA decarboxylase) and frc (formyl-CoA transferase). asm.orgelifesciences.orgfrontiersin.org Other bacterial genes implicated in oxalate handling include oxIt, which encodes an oxalate-formate transport protein. asm.org

Proteomic Studies: Proteomics has been employed to understand the cellular response to high levels of oxalate. A study on renal tubular epithelial cells exposed to high oxalate concentrations identified 268 differentially expressed proteins, with 132 being up-regulated and 136 down-regulated. mdpi.com Functional analysis revealed these proteins were associated with critical pathological processes like oxidative stress, apoptosis, ferroptosis, and inflammation. mdpi.com An integrated proteomic analysis of urine and the stone matrix from calcium oxalate stone formers also found a profound enrichment of proteins linked to oxidative stress and inflammation. nih.gov

In the specialist oxalate-degrading bacterium Oxalobacter formigenes, proteomic studies have identified a wide array of proteins involved in metabolism, allowing it to adapt to its environment. nih.gov In plants, comparative proteomics of tomatoes with reduced oxalate levels revealed significant changes in proteins related to primary and secondary metabolism, stress responses, and signaling pathways. frontiersin.orgoup.com

Bioavailability and Transport Mechanisms of Oxamic Acid and its Analogs

The efficacy of oxamic acid and its analogs is dependent on their ability to cross cell membranes and reach their intracellular targets. Studies have shown that oxamic acid (as sodium oxamate) has inherently poor cell permeability, which can limit its therapeutic application. acs.org To overcome this, strategies such as formulating the compound into nanoparticles have been explored. acs.orgacs.org These nanoparticles are efficiently taken up by tumor cells through endocytosis, allowing for the intracellular release of the active oxamate ion. acs.orgacs.org

For the closely related analog, oxalic acid, absorption in humans is generally limited (3-20%) and can be influenced by factors such as intestinal pH and the presence of cations like calcium and magnesium. europa.eu The presence of oxalate-degrading gut bacteria, such as Oxalobacter formigenes, can also significantly reduce the bioavailability of dietary oxalate. europa.eu

Specific transporters for oxalate have been identified. The anion exchanger SLC26A6, found at the apical surface of the proximal tubule and intestine, is a candidate for mediating chloride/oxalate transport in humans. oup.com In bacteria, the oxIt gene encodes a dedicated oxalate-formate antiporter. asm.org Predictive models for oxamic acid suggest it has poor permeability across Caco-2 cell monolayers and is not a substrate for the P-glycoprotein efflux pump. drugbank.com

Advanced Analytical Strategies for Oxamic Acid Potassium Salt and Metabolites

Chromatographic and Spectrometric Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of oxamic acid and its metabolites due to its high selectivity and sensitivity.

High-Performance Ion Chromatography (HPIC) is a powerful technique for separating small, polar analytes like organic acids. When coupled with tandem mass spectrometry (MS/MS), it provides a robust platform for the selective and sensitive quantification of compounds like oxalate (B1200264), a key metabolite of oxamic acid. thermofisher.comthermofisher.com This combination is particularly advantageous for complex matrices where co-elution can be a significant issue with other detectors. thermofisher.com The suppressor in an IC system reduces background conductivity and desalinates the eluent, making it compatible with MS detection. thermofisher.com

Method development in IC-MS often focuses on optimizing the stationary phase, mobile phase composition, and MS parameters to achieve the best separation and detection. For instance, anion-exchange columns are frequently employed for organic acid analysis. thermofisher.comchrom-china.com Gradient elution with a potassium hydroxide (B78521) (KOH) eluent generated automatically is a common approach. chrom-china.com

A study detailing the determination of 10 organic acids, including oxalic acid, in various alcoholic beverages utilized a Dionex IonPac AS11-HC anion analysis column with a KOH gradient. chrom-china.com The separated analytes were detected by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion and multiple reaction monitoring (MRM) modes. chrom-china.com This method demonstrated excellent linearity and low limits of detection for oxalic acid. chrom-china.com

Table 1: Example HPIC-MS/MS Parameters for Organic Acid Analysis

Parameter Setting
Column Dionex IonPac AS11-HC (or similar anion-exchange column) chrom-china.com
Eluent Potassium Hydroxide (KOH) gradient chrom-china.com
Detection ESI-MS/MS (Negative Ion Mode) chrom-china.com
Ionization Electrospray Ionization (ESI) chrom-china.com
Monitoring Mode Multiple Reaction Monitoring (MRM) chrom-china.com

This table is a generalized representation based on common practices in the field.

Research has shown that IC-MS can overcome the challenges of analyzing poor chromophores like small organic acids, which often yield poor sensitivity with UV detection. chromatographytoday.com The technique offers the ability to perform peak purity analysis and identify co-eluting impurities. chromatographytoday.com

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics, a field dedicated to the comprehensive analysis of small molecule metabolites in biological systems. wikipedia.orglcms.cz This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing a wide array of compounds, including oxamic acid metabolites, in complex biological samples like plasma, urine, and tissue extracts. wikipedia.orgresearchgate.netnih.gov

LC-MS/MS, a variation where two mass analyzers are used in sequence, is particularly powerful for identifying and quantifying compounds in complex mixtures with a high degree of confidence. wikipedia.orgresearchgate.net A novel LC-MS/MS assay was developed for the quantification of plasma oxalate, a critical biomarker. This method involved sample clean-up by protein precipitation followed by analysis using anion HPLC-ESI-MS/MS. researchgate.net The assay was validated according to regulatory guidelines and proved to be accurate and precise. researchgate.net

The choice of chromatographic column is critical in LC-MS-based metabolomics. While traditional C18 columns are widely used, they may offer poor retention for very polar compounds like oxamic acid. nih.gov Alternative column chemistries, such as those with pentafluorophenylpropyl (PFPP) bonded silica, have been shown to provide better retention for hydrophilic compounds, enhancing the coverage of the metabolome. researchgate.net Ion-pairing reversed-phase (IP-RP) LC-MS/MS has also been successfully used for the simultaneous quantification of citrate (B86180) and oxalate. nih.gov

Table 2: Performance of a Validated LC-MS/MS Assay for Plasma Oxalate

Parameter Result
Quantitation Range 0.500–50.0 µg/ml (5.55–555 µmol/l) researchgate.net
Internal Standard 13C2-labeled oxalic acid researchgate.net
Sample Volume 100 µl of plasma researchgate.net
Accuracy and Precision Within 15% (20% at lower limit of quantification) researchgate.net

Data from a specific study on plasma oxalate quantification. researchgate.net

Metabolomic studies using LC-MS have successfully identified significant changes in metabolite levels in various conditions. For example, a study on colorectal cancer tissue detected increased levels of antioxidant metabolites and alterations in the tryptophan pathway. nih.gov Such studies underscore the power of LC-MS in uncovering biological insights through detailed metabolite profiling. nih.gov

High-Performance Ion Chromatography (HPIC) with Mass Spectrometry (MS/MS2)

Enzymatic Assay Development and Refinement

Enzymatic assays offer a functional approach to the quantification of specific metabolites by leveraging the high specificity of enzymes. For metabolites of oxamic acid, particularly oxalate, assays are typically based on the activity of oxalate-degrading enzymes. wikipedia.orgpreprints.org

The most common enzyme used for oxalate determination is oxalate oxidase. r-biopharm.combiorxiv.org This enzyme catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. r-biopharm.com The hydrogen peroxide produced can then be measured using a variety of methods, most commonly a colorimetric reaction involving a peroxidase and a suitable chromogen. r-biopharm.com The resulting color intensity is proportional to the initial oxalate concentration. r-biopharm.com Commercial kits based on this principle are available for the determination of oxalic acid in various samples. r-biopharm.comsigmaaldrich.com

Another key enzyme in the metabolic pathway is oxamate (B1226882) amidohydrolase, which converts oxamate to oxalate. researchgate.net In some bacteria, oxamic transcarbamylase converts oxalurate (B1259098) to carbamoyl (B1232498) phosphate (B84403) and oxamate. nih.gov The study of these enzymes is not only crucial for understanding metabolic pathways but also for developing new enzymatic assays. researchgate.netnih.gov

Refinements in enzymatic assays include their adaptation to microplate formats for high-throughput screening and the immobilization of enzymes on solid supports, which can allow for reuse and potentially circumvent complex sample preparation steps. preprints.org However, a significant limitation of enzymatic assays is their susceptibility to interference from other compounds in complex matrices that may inhibit the enzyme or interfere with the detection of the product. oup.com For example, reducing compounds in a sample can interfere with the hydrogen peroxide-based detection step. oup.com

Table 3: Key Enzymes in Oxamate and Oxalate Metabolism

Enzyme Reaction Catalyzed Source Organism Example
Oxamate Amidohydrolase Oxamate → Oxalate + NH₃ researchgate.net Klebsiella pneumoniae researchgate.net
Oxamic Transcarbamylase Oxalurate → Carbamoyl Phosphate + Oxamate nih.gov Escherichia coli nih.gov
Oxalate Oxidase Oxalate + O₂ → 2CO₂ + H₂O₂ r-biopharm.combiorxiv.org Plants, Fungi wikipedia.org
Oxalate Decarboxylase Oxalate → Formate + CO₂ wikipedia.org Fungi, Bacteria wikipedia.org

This table summarizes key enzymes and their functions based on available research.

Electrochemical Detection Methods

Electrochemical sensors are emerging as a rapid, sensitive, and cost-effective alternative for the detection of organic acids like oxalate. mdpi.comgoogle.com These sensors work by measuring the electrical signal (e.g., current) generated from the electrochemical oxidation or reduction of the target analyte at an electrode surface. electrochemsci.org

The development of these sensors often involves modifying the electrode surface with nanomaterials or polymers to enhance their catalytic activity, sensitivity, and selectivity. mdpi.comjcu.edu.au For instance, a novel electrochemical sensor for oxalic acid was developed using vanadium disulfide (VS2) nanoflowers to modify a glassy carbon electrode. mdpi.com This sensor demonstrated high sensitivity and a low detection limit. mdpi.com Another approach utilized silver nanoparticles and nitrogen-doped graphene oxide to create a sensor for oxalic acid, which also showed a good current response and stability. jcu.edu.au

Enzyme-free electrochemical sensors are particularly attractive as they avoid the stability issues associated with enzymes. A sensor using platinum nanoparticles loaded on graphene nanosheets showed high electrochemical activity for the oxidation of oxalic acid with a notably decreased overpotential. rsc.org

Molecularly imprinted polymers (MIPs) represent another advanced strategy. A sustainable and selective electrochemical sensor for oxalic acid was developed using a natural deep eutectic solvent-based MIP. researchgate.net This sensor exhibited a low detection limit and excellent selectivity, with its practical applicability confirmed in real sample analysis. researchgate.net

Table 4: Performance Characteristics of Various Electrochemical Oxalic Acid Sensors

Electrode Modification Linear Range Detection Limit (LOD) Reference
Vanadium Disulfide (VS₂) Nanoflowers 0.2–20 µM 0.188 µM mdpi.com mdpi.com
Silver Nanoparticles & Nitrogen-Doped Graphene Oxide 10–300 µM 2 µM jcu.edu.au jcu.edu.au
Platinum Nanoparticles on Graphene Nanosheets 0.1–15 mM & 15–50 mM 10 µM rsc.org rsc.org
Molecularly Imprinted Polymer (DES-MIP) 1.49–1000.04 µM 0.44 µM researchgate.net researchgate.net

This table compares the performance of different electrochemical sensors for oxalic acid based on published data.

These advanced electrochemical methods offer promising tools for the rapid and on-site monitoring of oxamic acid metabolites in various applications. electrochemsci.orgnais.net.cn

Emerging Research Frontiers and Future Directions

Novel Synthetic Applications and Catalyst Development

Oxamic acid potassium salt (potassium oxamate) and its parent acid are gaining recognition as potent precursors for carbamoyl (B1232498) radicals, which are versatile intermediates in organic synthesis. rsc.orgchemicalbook.com This utility stems from the fact that oxamic acids can undergo decarboxylation through a single electron oxidation, providing a mild and efficient pathway to these reactive radicals. rsc.orgchemicalbook.com This method avoids the regioselectivity issues and harsh reagents associated with traditional methods of generating carbamoyl radicals. rsc.org

Recent research has focused on using light or electricity to mediate this transformation. In one approach, a visible light-mediated decarboxylative carbamoylation of heteroaromatic bases was achieved using potassium oxamate (B1226882) in the presence of an acridinium-based photocatalyst and potassium persulfate as an oxidant. rsc.org This method produced the desired amides in moderate to good yields. rsc.org Another innovative strategy combines organic electrochemistry with photocatalysis, using an anodic oxidation to replace the chemical oxidant in a decarboxylative Minisci reaction between oxamic acids and heteroarenes. rsc.org

A particularly novel application involves an iron-catalyzed addition of oxamic acids to imines, which can be performed as a three-component strategy by simply mixing aldehydes, amines, and oxamic acids. rsc.org The process uses ferrocene, which acts as both a photocatalyst under visible light and a Lewis acid, to generate a carbamoyl radical that adds to the imine, providing a straightforward route to a wide range of α-aminoacid amides. rsc.org

Table 1: Novel Synthetic Reactions Involving Potassium Oxamate and Oxamic Acids
Reaction TypePrecursor(s)Catalyst/MediatorKey FeaturesProductSource
Decarboxylative CarbamoylationPotassium Oxamate, Heteroaromatic basesAcridinium-based photocatalyst, Visible lightMild conditions, moderate to good yields.Amides rsc.org
Electrophotocatalytic Minisci ReactionOxamic Acids, HeteroarenesOrganic electrochemistry, PhotocatalysisAnodic oxidation replaces chemical oxidant.Amides rsc.org
Photoactivated Addition to IminesOxamic Acids, Aldehydes, AminesFerrocene, Visible lightThree-component strategy, generates carbamoyl radical.α-Aminoacid amides rsc.org

Therapeutic and Agricultural Applications Based on Molecular Mechanisms

The therapeutic and agricultural potential of potassium oxamate is rooted in the activity of its anion, oxamate. Oxamate is a structural analog of pyruvate (B1213749) and acts as a competitive inhibitor of the enzyme lactate (B86563) dehydrogenase (LDH), particularly the LDHA isoform. frontiersin.orgwikipedia.orgmdpi.com This enzyme is critical for anaerobic glycolysis, a metabolic pathway that many cancer cells rely on for energy production (the Warburg effect). mdpi.com

Therapeutic Applications:

By inhibiting LDHA, oxamate blocks the conversion of pyruvate to lactate, disrupting cancer cell metabolism and leading to anti-tumor effects. mdpi.comgbiosciences.com Research has shown that oxamate can inhibit proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines, including nasopharyngeal carcinoma, glioblastoma, and breast cancer. mdpi.comjcancer.orgmedchemexpress.com For instance, in glioblastoma cells, oxamate treatment was found to enhance radiosensitivity, likely by interfering with DNA repair responses. mdpi.com Combination therapies are also being explored; studies have shown a synergistic anti-cancer effect when oxamate is paired with the anti-diabetic agent phenformin (B89758) or the chemotherapy drug doxorubicin. wikipedia.orgjcancer.org Beyond cancer, oxamate has been shown to attenuate fibrotic remodeling in the lungs of silicotic mice by reducing glycolysis and endoplasmic reticulum (ER) stress in macrophages. mdpi.com

Agricultural Applications:

The metabolic regulatory effects of oxamate extend to the plant kingdom. A patented invention demonstrated that sodium oxamate can regulate plant metabolism to enhance the production of fatty acids. uq.edu.au In a study on microalgae, sodium oxamate was found to inhibit cell division while simultaneously increasing the lipid content in several tested strains. uq.edu.au This ability to reroute carbon from growth toward lipid synthesis under nutrient-rich conditions presents a significant opportunity for improving the production of microalgal biofuels. uq.edu.au

Table 2: Applications of the Oxamate Anion Based on Molecular Mechanisms
Application AreaMolecular MechanismTarget/OrganismObserved EffectSource
OncologyInhibition of Lactate Dehydrogenase A (LDHA), disrupting glycolysis.Various cancer cells (Glioblastoma, Breast, etc.).Inhibits proliferation, induces apoptosis, enhances radiosensitivity. mdpi.comjcancer.orgmedchemexpress.com
Fibrotic DiseaseInhibition of LDHA, reduction of glycolysis and ER stress.Macrophages in silicotic mice.Attenuates fibrotic remodeling in lungs. mdpi.com
Biofuel ProductionInhibition of metabolic processes and cell division.Microalgae strains.Increases lipid content by rerouting carbon fixation. uq.edu.au

Environmental Engineering and Sustainable Materials Development

A significant emerging application for this compound (OAPS) is in the field of environmental engineering, specifically for carbon capture. Recent research has proposed using OAPS as a novel and bifunctional activator for creating nitrogen-doped (N-doped) porous carbons from biomass. researchgate.net In this process, OAPS serves simultaneously as a chemical activating agent to create a porous structure and as a nitrogen source for doping the carbon material. researchgate.net

This dual function makes it a convenient and versatile activator. researchgate.net When various biomass sources like cellulose (B213188), agar, and glucose were activated with OAPS, the resulting N-doped carbons exhibited high specific surface areas (ranging from 733 to 2438 m²/g) and significant nitrogen content (1.51 to 3.92 wt%). researchgate.net The combination of a micropore-dominated structure and nitrogen doping makes these materials highly efficient adsorbents for carbon dioxide (CO2). researchgate.net Research has demonstrated that these OAPS-activated carbons can achieve a high CO2 uptake of 3.91 mmol/g at 25 °C and 1 bar, highlighting their potential in efforts to mitigate greenhouse gas emissions. researchgate.net This contrasts with related materials like potassium oxalate (B1200264), which has been explored as a less corrosive alternative to potassium hydroxide (B78521) for producing activated carbons for methane (B114726) storage, but does not provide the beneficial nitrogen-doping. researchgate.net

Table 3: Physicochemical Properties of N-doped Carbons from OAPS Activation
Biomass SourceSpecific Surface Area (m²/g)Nitrogen Content (wt%)CO2 Adsorption Capacity (mmol/g at 25°C, 1 bar)Source
Cellulose, Agar, Glucose733–24381.51–3.92Up to 3.91 researchgate.net

Interdisciplinary Approaches to Oxalate Biogeochemistry

The biogeochemistry of oxalate, a common organic acid in terrestrial ecosystems, is complex, involving plants, fungi, and bacteria. oup.com While much of this research focuses on the oxalate dianion, emerging studies are clarifying the specific role of the oxamate anion within these environmental cycles. Oxalates are introduced into soils through plant root exudation and microbial decomposition of litter. oup.com

An interdisciplinary study combining biochemistry and microbiology revealed that oxamate can act as an alternative substrate for the enzyme pyruvate carboxylase (PC) from the soil bacterium Rhizobium etli. researchgate.net This enzyme is crucial for metabolic processes. The research used 13C-NMR to provide direct evidence that oxamate acts as a carboxyl acceptor, forming a carbamylated oxamate product and accelerating the enzymatic decarboxylation of oxaloacetate. researchgate.net This finding is significant as it demonstrates a direct interaction of the oxamate anion with a key enzyme in a prominent soil microbe, suggesting it can play an active role in the carbon and nitrogen cycles within the rhizosphere. Further interdisciplinary work uses electronic circuits to model the kinetics of enzymatic reactions, such as the inhibition of lactate dehydrogenase by oxamate, which could be adopted as a new language to promote communication in fields like biochemistry and biogeochemistry. frontiersin.org

Systems Biology and Omics-based Studies of Oxalate Metabolism

Systems biology, which integrates multiple datasets ("omics") to understand complex biological interactions, is providing profound insights into the effects of oxamate. As a well-defined inhibitor of the key metabolic enzyme LDHA, oxamate is a valuable tool for probing metabolic pathways.

Several studies have used multi-omics approaches to investigate how cancer cells respond to or resist treatment. One study used transcriptomic and metabolomic analyses to show how estrogen acts on its receptors to suppress liver cancer (HepG2) cell growth by altering metabolism, using oxamate to confirm the cells' reliance on glycolysis. nih.govresearchgate.netnih.gov An even more comprehensive study on pancreatic ductal adenocarcinoma used multiple unbiased omics approaches—including RNA-seq (transcriptomics), ATAC-seq (to assess chromatin accessibility), and metabolomics—to profile cells that had developed resistance to oxamate. frontiersin.org This integrated analysis identified distinct transcription factors that might contribute to the oxamate-resistant state and linked changes in mRNA levels of metabolic genes to specific changes in metabolite levels, demonstrating how resistance is driven by transcriptional reprogramming. frontiersin.org

Another study used transcriptome analysis (RNA-Seq) to identify candidate genes and pathways that respond to LDHA inhibition by oxamate in human renal proximal epithelial tubular cells under hyperglycemic conditions. frontiersin.org These systems-level investigations are crucial for identifying potential therapeutic targets and understanding the complex metabolic reprogramming that occurs in diseases like cancer and diabetes. frontiersin.orgfrontiersin.org

Table 4: Summary of Omics-Based Studies Involving Oxamate
Study FocusModel SystemOmics Approaches UsedKey FindingSource
Oxamate Resistance in CancerPancreatic Ductal Adenocarcinoma Cells (MIAPaCa2)RNA-seq, ATAC-seq, MetabolomicsIdentified transcriptional regulators and metabolic pathway changes associated with resistance. frontiersin.org
Estrogen's Metabolic EffectsLiver Cancer Cells (HepG2)Transcriptomics, MetabolomicsConfirmed cell reliance on glycolysis; estrogen alters metabolism via its receptors. nih.govresearchgate.netnih.gov
Response to LDH InhibitionHuman Renal Proximal Tubular CellsTranscriptomics (RNA-Seq)Identified specific genes and pathways responding to oxamate under hyperglycemic conditions. frontiersin.org

Table of Compounds Mentioned

Compound Name
This compound (Potassium Oxamate)
Oxamic Acid
Potassium Oxalate
Potassium Persulfate
Ferrocene
Pyruvate
Lactate
Sodium Oxamate
Phenformin
Doxorubicin
Cellulose
Agar
Glucose
Carbon Dioxide
Methane
Potassium Hydroxide
Oxaloacetate
Estrogen

Q & A

Q. What are the recommended methods for synthesizing oxamic acid potassium salt in a laboratory setting?

this compound can be synthesized via neutralization of oxamic acid with potassium hydroxide under controlled pH conditions. Alternatively, decarboxylation reactions using oxalic acid derivatives and amines, followed by salt precipitation with potassium ions, are effective . For coordination chemistry applications, template-assisted precipitation (e.g., combining oxalate ligands with potassium in a stoichiometric ratio) ensures high-purity yields .

Q. How can ion-exclusion chromatography be optimized for separating this compound from other polar impurities?

Due to its high polarity, this compound is poorly retained in reversed-phase HPLC. Ion-exclusion chromatography (IEC) using a Dionex IonPac NS1 column with a mobile phase of dilute sulfuric acid (5 mM, pH 2.5) enables effective separation from oxalic acid and oxamide. Adjusting column temperature to 30°C and flow rate to 0.8 mL/min improves resolution .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Use mechanical exhaust systems to avoid dust inhalation .
  • Storage : Keep in sealed containers at 10–25°C, away from strong oxidizers to prevent hazardous decomposition (e.g., NOx, CO) .

Q. How can the crystal structure of this compound be characterized using X-ray diffraction techniques?

Powder X-ray diffraction (PXRD) complemented by computational methods (e.g., PM7 calculations) resolves its monoclinic crystal system (space group Cc). Key parameters include unit cell dimensions (a = 9.4994 Å, b = 5.4380 Å, c = 6.8636 Å, β = 107.149°) and hydrogen-bonding networks stabilizing the lattice .

Advanced Research Questions

Q. What experimental approaches are used to study the role of this compound in generating carbamoyl radicals under visible-light conditions?

A visible-light-mediated ligand-to-metal charge transfer (LMCT) process with Cp2Fe as a catalyst and KBrO3 as an oxidant generates carbamoyl radicals. Reaction optimization includes irradiating at 450 nm in acetonitrile/water (9:1) at 25°C. Radical trapping experiments (e.g., using TEMPO) and HPLC-MS monitor reaction intermediates .

Q. How does this compound influence enzymatic activity in lactate dehydrogenase (LDH) inhibition assays?

As a competitive LDH-A inhibitor, this compound binds to the enzyme’s active site, displacing pyruvate. In vitro assays (e.g., using A2780 ovarian cancer cells) measure IC50 values via NADH oxidation kinetics at 340 nm. Synergy with radiotherapy is assessed in xenograft models by tracking tumor volume reduction and caspase-3 activation .

Q. What are the challenges in determining the degradation pathways of this compound under oxidative conditions?

this compound exhibits stability in aqueous solutions (51% TOC retention after 8 hours in oxidative treatments), complicating degradation studies. Advanced oxidation processes (AOPs) coupled with LC-TOF-MS identify refractory byproducts like oxalate and carbonate ions. Isotopic labeling (e.g., ¹⁸O) traces hydroxyl radical attack sites .

Q. What are the implications of this compound's stability in aqueous solutions for long-term storage in biochemical studies?

Its stability under ambient conditions (pH 6–8) allows storage at 4°C for >6 months without significant decomposition. However, prolonged exposure to UV light or strong oxidizers (e.g., H2O2) accelerates degradation, necessitating inert atmospheres (N2) for sensitive applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.